Product packaging for 6-(tert-Butylamino)nicotinic acid(Cat. No.:)

6-(tert-Butylamino)nicotinic acid

Cat. No.: B7808143
M. Wt: 194.23 g/mol
InChI Key: ZJWDUXSEAHEJED-UHFFFAOYSA-N
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Description

6-(tert-Butylamino)nicotinic acid (CAS 1019387-69-9) is a nicotinic acid derivative and a valuable chemical building block in medicinal chemistry and pharmaceutical research . It is a pyridine-based compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . Its structure, which includes both a carboxylic acid and a tert-butylamino group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents . The compound is referenced in patent literature, such as US2020172508A1, highlighting its application in the development of proprietary compounds . As a derivative of nicotinic acid, a form of Vitamin B3, it relates to a class of compounds involved in vital biological processes, though this specific molecule is intended for use as a synthetic intermediate . Researchers utilize this high-purity material in projects that require a precise and reliable scaffold for constructing potential drug candidates. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or animal consumption. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for detailed information. It has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it is recommended to be handled in a well-ventilated environment. The product should be stored in a dark place, kept sealed in a dry environment, and at a cool temperature of 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B7808143 6-(tert-Butylamino)nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(tert-butylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-5-4-7(6-11-8)9(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDUXSEAHEJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Derivatization Strategies of 6 Tert Butylamino Nicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for significant alterations in polarity, reactivity, and biological interactions.

Esterification of the carboxylic acid group in nicotinic acid derivatives is a common strategy to enhance lipophilicity and modify reactivity. Standard methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. For instance, reacting nicotinic acid with methanol (B129727) under reflux with a sulfuric acid catalyst yields methyl nicotinate chemicalbook.com. This method is generally applicable to nicotinic acid derivatives, although the reaction conditions may require optimization to accommodate the tert-butylamino group chemicalbook.com.

Alternative esterification procedures for derivatives of 6-aminonicotinic acid have also been described. These include the synthesis of methyl, ethyl, and tert-butyl esters google.com. A specific process for synthesizing the nicotinyl ester of 6-aminonicotinic acid involves reacting the acid with an alkali carbonate in dimethylformamide, followed by a reaction with 3-chloromethylpyridine hydrochloride google.com. These methods highlight the adaptability of the carboxylic acid group for creating a diverse range of esters.

Table 1: Examples of Esterification Reactions on Nicotinic Acid Derivatives

ReactantReagentsProductNotes
Nicotinic AcidMethanol, Sulfuric AcidMethyl NicotinateA common method for producing simple alkyl esters chemicalbook.com.
6-Aminonicotinic AcidVarious AlcoholsCorresponding Alkyl EstersMethyl, ethyl, and tert-butyl esters have been specifically disclosed google.com.
6-Aminonicotinic AcidSodium Carbonate, 3-chloromethylpyridine hydrochlorideNicotinyl ester of 6-aminonicotinic acidA two-step process carried out at elevated temperatures in dimethylformamide google.com.

This table is illustrative and based on general reactions of nicotinic acid and its amino derivatives.

The conversion of the carboxylic acid to an amide is another key transformation, often leading to compounds with distinct biological activities. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can facilitate the formation of an amide bond between 6-(tert-butylamino)nicotinic acid and a primary or secondary amine. The synthesis of N-acetyl-amino acid-tert-butylamides, for example, has been achieved through solution-phase methodology, sometimes involving an activated ester intermediate nih.gov.

More recent advancements in amide bond formation include catalytic methods that are considered more environmentally friendly. Boronic acids, for example, have been used as catalysts in amidation reactions due to their low toxicity and stability researchgate.net. Additionally, a two-step catalytic amide-to-ester transformation has been developed where a tert-butyl nicotinate directing group is first installed, followed by a zinc-catalyzed alcoholysis to form the ester researchgate.net. While this is an amide cleavage reaction, the principles of using directing groups are relevant to the functionalization of nicotinic acid derivatives.

Reactions Involving the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring, with its electron-deficient nature and the presence of a nitrogen atom, offers unique opportunities for functionalization.

The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. Common oxidizing agents for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA) nih.govrsc.org. The formation of nicotinic acid N-oxide from nicotinic acid is a well-established reaction wikipedia.org. The presence of the tert-butylamino group may influence the reactivity of the pyridine nitrogen, but N-oxide formation is generally a feasible transformation for substituted pyridines. N-oxides are highly polar and can form strong hydrogen bonds, which can be useful for modulating a compound's solubility nih.gov.

Table 2: Common Oxidizing Agents for N-Oxide Formation

Oxidizing AgentTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂)Often used in excess, can be slow nih.gov.A green and atom-economical oxidant nih.gov.
meta-Chloroperoxybenzoic acid (mCPBA)Mild conditions, often in chlorinated solvents.A widely used and effective reagent for N-oxidation rsc.org.
OxoneAqueous or biphasic systems.A stable and easy-to-handle oxidizing agent rsc.org.

This table provides general information on N-oxidation reagents.

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom wikipedia.org. Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions wikipedia.org. However, the amino group at the 6-position is an activating group and will direct electrophiles to the ortho and para positions (positions 5 and 3, respectively). The carboxylic acid group is a deactivating group and will direct to the meta position (position 5). The combined effect of these substituents would likely favor electrophilic substitution at the 5-position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present masterorganicchemistry.com. While this compound itself does not have a leaving group, derivatization to introduce one (e.g., a halogen) could open pathways for nucleophilic substitution. Electron-withdrawing groups on the ring enhance the rate of nucleophilic aromatic substitution masterorganicchemistry.com.

Transformations of the tert-Butylamino Group

The tert-butylamino group is generally stable, but it can undergo certain transformations. The nitrogen atom is nucleophilic and can participate in reactions such as alkylation or acylation, although the steric hindrance from the tert-butyl group may reduce reactivity.

Recent developments in catalysis have shown that tert-butylamine can act as both a ligand and a base in nickel-catalyzed photoredox cross-coupling reactions for C-O and C-N bond formation nih.govresearchgate.netnih.govchemrxiv.org. This suggests the potential for using the amino group in this compound as a directing group or ligand in transition metal-catalyzed reactions to functionalize the pyridine ring or other parts of the molecule.

Atmospheric degradation studies of tert-butylamine initiated by OH radicals show that hydrogen abstraction from the amino group is a major pathway, leading to the formation of various products in the presence of nitrogen oxides whiterose.ac.uk. While these conditions are not typical for synthetic transformations, they provide insight into the potential reactivity of the N-H bond.

Selective Oxidation of the tert-Butylamino Moiety

The selective oxidation of the secondary amino group in this compound presents a synthetic challenge due to the presence of the electron-deficient pyridine ring and the carboxylic acid, which can also be susceptible to oxidation under harsh conditions. The goal of selective oxidation is to modify the nitrogen atom of the tert-butylamino group without altering other parts of the molecule. Common oxidation products for secondary amines include hydroxylamines, nitrones, or nitroso compounds, depending on the oxidant and reaction conditions.

Key considerations for this transformation include the choice of a mild and selective oxidizing agent that is compatible with the other functional groups. Reagents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or potassium peroxymonosulfate (Oxone®) are often employed for the oxidation of amines. The reaction's selectivity can be influenced by factors like solvent, temperature, and pH. For instance, careful control of stoichiometry and temperature is crucial to prevent over-oxidation or side reactions involving the pyridine ring.

Table 1: Potential Reagents for Selective Oxidation of the Amino Group

Oxidizing AgentPotential Product(s)Key Reaction Conditions
m-Chloroperoxybenzoic acid (m-CPBA)N-hydroxylamine, NitroneAprotic solvent (e.g., CH₂Cl₂), low temperature (0°C)
Potassium Peroxymonosulfate (Oxone®)N-hydroxylamineBuffered aqueous or biphasic systems
Dimethyldioxirane (DMDO)N-hydroxylamine, NitroneAcetone as solvent, low temperature

This data is based on general principles of amine oxidation and may require empirical validation for this compound.

Derivatization of the Amino Functionality via Silylation

Silylation is a common derivatization strategy used to increase the volatility and thermal stability of a compound for analysis by gas chromatography (GC) or to protect a reactive functional group during a subsequent synthetic step. The process involves replacing the active hydrogen on the secondary amine of this compound with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

This reaction is typically achieved by treating the molecule with a silylating agent, often in the presence of a catalyst or a base to facilitate the reaction. The lone pair of electrons on the nitrogen atom attacks the silicon atom of the silylating agent, leading to the displacement of a leaving group and the formation of a nitrogen-silicon bond. The bulky tert-butyl group adjacent to the amine may present some steric hindrance, potentially requiring more forcing conditions or more reactive silylating agents for the reaction to proceed efficiently.

Table 2: Common Silylating Agents for Amino Group Derivatization

Silylating AgentSilyl Group IntroducedCommon AbbreviationTypical Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideTrimethylsilylBSTFAAnhydrous solvent (e.g., ACN, Pyridine), 60-80°C
N-Methyl-N-(trimethylsilyl)trifluoroacetamideTrimethylsilylMSTFAAnhydrous solvent, often used with a catalyst
tert-Butyldimethylsilyl chloridetert-ButyldimethylsilylTBDMSClBase (e.g., Imidazole) in aprotic solvent (e.g., DMF)

Derivatization for Enhanced Analytical Performance

For accurate and sensitive quantification in biological or environmental samples, this compound often requires derivatization to enhance its detectability by modern analytical instruments. These strategies introduce specific tags to the molecule that improve its response in spectroscopic or spectrometric analyses.

Chromophore and Fluorophore Tagging for Spectroscopic Detection

To enable or enhance detection using UV-Visible or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) can be covalently attached to the this compound molecule. The secondary amine is the most common site for such tagging reactions. Derivatizing reagents are designed to react specifically with amines to form a stable, highly responsive product.

This approach is particularly useful in liquid chromatography (LC) applications. For example, Dansyl chloride reacts with secondary amines to produce highly fluorescent sulfonamide adducts that can be detected with high sensitivity. Similarly, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is another reagent that reacts with the amino group to yield a fluorescent derivative. The choice of tagging reagent depends on the required sensitivity, the excitation and emission wavelengths of the available detector, and the chemical properties of the analyte.

Table 3: Reagents for Spectroscopic Tagging of the Amino Group

ReagentType of TagReactive SiteDetection Method
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)FluorophoreAmino GroupFluorescence Spectroscopy
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)FluorophoreAmino GroupFluorescence Spectroscopy
2,4-Dinitrofluorobenzene (DNFB)ChromophoreAmino GroupUV-Visible Spectroscopy

Stable Isotope Labeling for Quantitative Analysis

Stable Isotope Dilution Analysis (SIDA) is a powerful technique for precise quantification using mass spectrometry. tum.de This method involves synthesizing an isotopically labeled version of the analyte, which serves as an ideal internal standard. For this compound, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be incorporated into the molecular structure.

For example, a deuterated standard could be synthesized by using a deuterated tert-butylamine precursor. The labeled standard is chemically identical to the analyte but has a different mass. By adding a known amount of this standard to a sample, the analyte's concentration can be determined with high accuracy by measuring the ratio of the mass spectrometric signals of the native and labeled compounds. core.ac.uk This approach effectively corrects for sample matrix effects and variations in sample preparation and instrument response. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 6-(tert-butylamino)nicotinic acid, allowing for the precise assignment of each proton and carbon atom within the molecule.

In ¹H NMR analysis of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the tert-butyl group are observed. The aromatic region typically displays signals for the protons at positions 2, 4, and 5 of the nicotinic acid scaffold. For the parent compound, nicotinic acid, these protons appear at specific chemical shifts. hmdb.cachemicalbook.com For instance, in D₂O, the proton signals for nicotinic acid have been reported at approximately 7.50, 8.24, 8.59, and 8.93 ppm. bmrb.io The introduction of the tert-butylamino group at the 6-position significantly influences the electronic environment and, consequently, the chemical shifts of the remaining ring protons. The tert-butyl group itself gives rise to a characteristic singlet in the upfield region of the spectrum, integrating to nine protons. The exact chemical shifts can vary depending on the solvent used. nih.gov

Table 1: Representative ¹H NMR Data for the Core Structures Note: This table is illustrative, based on data for nicotinic acid and general knowledge of substituent effects. Actual values for the title compound may vary.

Proton Assignment (Nicotinic Acid) Chemical Shift (δ) in D₂O (ppm)
H-10 7.504
H-11 8.235
H-12 8.593

Data sourced from the Biological Magnetic Resonance Bank. bmrb.io

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, this includes the six carbons of the pyridine ring and the four carbons of the tert-butyl group. The chemical shifts of the pyridine ring carbons are particularly informative. In the parent nicotinic acid, these carbons resonate at approximately 126.6, 140.4, 153.1, 151.7, 135.0, and 176.1 ppm in D₂O. bmrb.iochemicalbook.com The tert-butyl group will show two distinct signals: a quaternary carbon and a methyl carbon signal. For tert-butylamine, these signals appear around 29.1 ppm for the methyl carbons and 50.4 ppm for the quaternary carbon. chemicalbook.com The substitution pattern on the nicotinic acid ring in the target compound will cause shifts in these values, which can be predicted and confirmed by spectral analysis.

Table 2: Representative ¹³C NMR Data for the Core Structures Note: This table is illustrative, based on data for nicotinic acid and tert-butylamine. Actual values for the title compound may vary.

Carbon Assignment (Nicotinic Acid in D₂O) Chemical Shift (δ) (ppm)
C1 126.647
C2 140.391
C3 153.147
C4 151.733
C5 135.039

Data sourced from the Biological Magnetic Resonance Bank. bmrb.io

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on the nicotinic acid ring, helping to distinguish their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly attached proton and carbon atoms. hmdb.ca It is invaluable for assigning the carbon signals based on the previously identified proton signals. For example, the signal for the C5 proton would show a cross-peak with the signal for the C5 carbon.

These advanced techniques, often utilized in modern spectroscopy, provide an unambiguous structural elucidation of the molecule. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. lcms.czresearchgate.net This allows for the determination of the elemental formula of this compound (C₁₀H₁₄N₂O₂) with a high degree of confidence. The calculated exact mass for the neutral molecule is 194.1055. In practice, analysis is often performed on the protonated molecule, [M+H]⁺, which would have a theoretical m/z of 195.1131. The close agreement between the experimentally measured mass and the calculated mass confirms the molecular formula. chemrxiv.orgnih.gov

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then detects them by mass spectrometry. bldpharm.com It is routinely used to assess the purity of this compound by separating it from any starting materials, by-products, or degradation products. nih.govresearchgate.net

In a typical LC-MS analysis, the compound is passed through a chromatographic column, such as a C18 column, and eluted using a mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. shimadzu.com The compound elutes at a specific retention time, and the mass spectrometer provides mass data for the eluting peak. By monitoring for the expected m/z of 195.1131 for the protonated molecule, the identity of the main peak can be confirmed. researchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. This technique offers high sensitivity and selectivity for both quantitative and qualitative analysis. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each type of bond and functional group absorbs IR radiation at a characteristic frequency range, providing a "fingerprint" of the molecule.

For this compound, IR spectroscopy would reveal key structural features:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretches: Absorption bands in the 2850-2960 cm⁻¹ range would indicate the symmetric and asymmetric stretching of the C-H bonds within the tert-butyl group.

O-H Stretch: A very broad and strong absorption band would be anticipated between 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ would confirm the presence of the carbonyl (C=O) group of the carboxylic acid.

C=C and C=N Stretches: Absorptions in the 1450-1630 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the pyridine ring.

C-N Stretch: The stretching vibration of the C-N bond of the amine would likely appear in the 1250-1335 cm⁻¹ range.

Specific experimental IR spectra for this compound are not publicly available. researchgate.netjocpr.com

Functional Group Expected IR Absorption Range (cm⁻¹) Observed Peak (cm⁻¹)
N-H (amine)3300-3500Data not available
C-H (alkane)2850-2960Data not available
O-H (carboxylic acid)2500-3300 (broad)Data not available
C=O (carboxylic acid)1700-1725Data not available
C=C, C=N (aromatic)1450-1630Data not available

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. It also provides information about molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique molecular fingerprint. mdpi.comresearchgate.net

In the analysis of this compound, Raman spectroscopy would be expected to highlight:

Pyridine Ring Vibrations: Strong Raman signals are characteristic of aromatic ring systems. The symmetric "ring breathing" vibration of the pyridine ring would produce a particularly intense and sharp peak.

C-H Vibrations: The C-H bonds of the tert-butyl group would also be Raman active.

Skeletal Vibrations: The carbon framework of the molecule would give rise to a series of bands in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy provides a non-destructive method for analysis and often requires minimal sample preparation. mdpi.com However, specific experimental Raman data for this compound is not found in the surveyed scientific literature.

Vibrational Mode Expected Raman Shift (cm⁻¹) Observed Shift (cm⁻¹)
Pyridine Ring Breathing~1000-1050Data not available
C-H Bending/Stretching~1300-1450, 2800-3000Data not available
C=O Stretch~1650-1710Data not available

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of crystalline solids.

Such an analysis would provide the crystal system, space group, and unit cell dimensions. At present, a single crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. researchgate.netnanomegas.comresearchgate.net

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is unique to a specific crystalline phase. While it does not typically provide the detailed atomic coordinates that SC-XRD does, it is invaluable for phase identification, assessing sample purity, and analyzing polymorphism (the ability of a compound to exist in multiple crystal forms).

A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The positions and relative intensities of these peaks serve as a fingerprint for that particular crystal form. This data is crucial for quality control in manufacturing processes and for studying the stability of different crystalline phases.

No experimental powder diffraction patterns for this compound are currently available in the public domain. researchgate.net

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most common methods employed for such purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds. For a substituted nicotinic acid derivative such as this compound, reversed-phase HPLC would be the most probable method of choice. This technique separates compounds based on their hydrophobicity.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation of nicotinic acid and its metabolites has been successfully achieved using such systems. For instance, a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as methanol (B129727) or acetonitrile) is commonly used as the mobile phase. The pH of the aqueous buffer is a critical parameter to control the ionization state of the acidic nicotinic acid moiety and the basic tert-butylamino group, which in turn significantly affects the retention time.

Detection is often carried out using a UV detector, as the pyridine ring of the nicotinic acid structure is UV-active. The wavelength of maximum absorbance for nicotinic acid is around 260-270 nm, and it is expected that this compound would have a similar chromophore.

Below is an interactive data table illustrating a hypothetical HPLC method for the analysis of this compound, based on methods for related compounds.

ParameterCondition
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C
Hypothetical Retention Time ~ 5.8 min

This table represents a starting point for method development for the analysis of this compound. The actual retention time would need to be determined experimentally.

Thin Layer Chromatography (TLC) is a simpler, more rapid, and less expensive chromatographic technique often used for qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography.

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. Silica gel is polar, and therefore a mobile phase of intermediate polarity would be required to achieve good separation. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol or acetic acid) is commonly employed. The addition of a small amount of acid or base to the mobile phase can help to produce sharper spots by suppressing the ionization of the analyte.

After developing the plate, the spots can be visualized under a UV lamp (typically at 254 nm), as the pyridine ring will absorb UV light and appear as a dark spot on the fluorescent background of the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated.

An interactive data table showing a hypothetical TLC system for this compound is provided below.

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Methanol : Acetic Acid (8:1:1 v/v/v)
Visualization UV light at 254 nm
Hypothetical Rf Value ~ 0.45

The Rf value is highly dependent on the exact conditions of the experiment, including the specific batch of the TLC plate, the saturation of the developing chamber, and the temperature.

Theoretical and Computational Studies of 6 Tert Butylamino Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electronic environment and reactivity of 6-(tert-butylamino)nicotinic acid.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. mdpi.com By approximating the electron density of a system, DFT can accurately compute various molecular properties. For derivatives of nicotinic acid, methods like B3LYP with basis sets such as 6-311+G(d,p) have been successfully employed to determine equilibrium geometries and harmonic frequencies. jocpr.com

In the case of this compound, DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, key electronic properties can be calculated. Reactivity descriptors, derived from the conceptual DFT framework, help in identifying the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, the molecular electrostatic potential (MESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. jocpr.com For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group are expected to be the primary regions of negative electrostatic potential, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the carboxylic acid and the amino group would exhibit positive potential. jocpr.com

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These values are illustrative and based on typical results for similar nicotinic acid derivatives calculated at the B3LYP/6-311+G(d,p) level of theory.)

DescriptorSymbolPredicted ValueUnit
Chemical Hardnessη~2.5 - 3.0eV
Chemical Potentialμ~(-3.5) - (-4.0)eV
Electronegativityχ~3.5 - 4.0eV
Global Electrophilicity Indexω~2.0 - 2.5eV

Molecular Orbital Analysis and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. frontiersin.org A smaller energy gap generally corresponds to a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butylamino group and the pyridine ring, reflecting the electron-donating nature of these moieties. The LUMO, in contrast, is likely to be distributed over the pyridine ring and the electron-withdrawing carboxylic acid group. This distribution facilitates intramolecular charge transfer upon electronic excitation. frontiersin.org The calculated HOMO-LUMO gap for 6-methylnicotinic acid is approximately 5.44 eV. jocpr.com It is plausible that the tert-butylamino substituent, being a stronger electron-donating group than a methyl group, would lead to a slightly smaller HOMO-LUMO gap for this compound, suggesting enhanced reactivity.

Natural Bond Orbital (NBO) analysis is another valuable technique that provides a detailed picture of bonding and orbital interactions. nih.gov It examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability. In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the amino nitrogen into the pyridine ring's π* orbitals, as well as interactions between the carboxylic acid group and the ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical results for similar nicotinic acid derivatives calculated at the B3LYP/6-311+G(d,p) level of theory.)

OrbitalPredicted EnergyUnit
HOMO~(-6.0) - (-6.5)eV
LUMO~(-1.0) - (-1.5)eV
HOMO-LUMO Gap (ΔE)~4.5 - 5.5eV

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as the C-N bond of the tert-butylamino group and the C-C bond connecting the carboxylic acid to the pyridine ring, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angles of interest and calculating the potential energy at each step. uky.edu

For this compound, two key dihedral angles would be of primary interest: one defining the orientation of the carboxylic acid group relative to the pyridine ring, and the other defining the orientation of the tert-butyl group. The energy landscape would reveal the most stable, low-energy conformations. It is expected that steric hindrance between the bulky tert-butyl group and the adjacent hydrogen on the pyridine ring, as well as potential intramolecular hydrogen bonding between the amino hydrogen and the pyridine nitrogen or the carboxylic acid oxygen, would be major factors determining the preferred conformations.

Predictive Modeling of Molecular Interactions

Molecular dynamics (MD) simulations can predict how this compound interacts with other molecules, such as solvents or biological macromolecules. mdpi.com In an MD simulation, the atoms of the system are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. These simulations provide a detailed view of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the molecule's behavior in a condensed phase. For instance, an MD simulation in a water box would reveal the hydration shell around the molecule and the specific hydrogen bonding patterns with water molecules.

Supramolecular Interactions and Crystal Engineering Studies

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ub.edunih.gov The ability of this compound to form hydrogen bonds through its carboxylic acid and amino groups, as well as the pyridine nitrogen, makes it a prime candidate for forming diverse supramolecular structures.

The carboxylic acid group can form robust hydrogen-bonded dimers, a common motif in carboxylic acids. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group, leading to the formation of chains or catemers. nih.gov The amino group provides another hydrogen bond donor site. The interplay of these interactions can lead to the formation of complex three-dimensional networks. nih.gov

Furthermore, the existence of different stable conformers could give rise to conformational polymorphism, where different crystal structures are formed from different molecular conformations. uky.edu The study of how these different functional groups compete and cooperate to form hydrogen-bonded networks is a central theme in the crystal engineering of nicotinic acid derivatives. Co-crystallization with other molecules (coformers) could also be explored to create novel solid forms with tailored physicochemical properties. nih.gov

Table 3: Potential Supramolecular Synthons in this compound Crystals

Synthon TypeInteracting GroupsDescription
Carboxylic Acid Dimer-COOH --- HOOC-A robust, centrosymmetric hydrogen-bonded ring.
Acid-Pyridine Catemer-COOH --- N(pyridine)-A chain-like motif formed by head-to-tail hydrogen bonding.
Amino-Carboxylate-NH --- O=C(OH)-Hydrogen bonding between the amino group and the carbonyl oxygen of the carboxylic acid.
Amino-Pyridine-NH --- N(pyridine)-Hydrogen bonding between the amino group and the pyridine nitrogen.

Computational Prediction of Crystal Structures and Self-Assembly Motifs

The prediction of the three-dimensional arrangement of molecules in a crystal, known as crystal structure prediction (CSP), is a computationally intensive but powerful tool for understanding the solid-state properties of a compound. For this compound, CSP methods could be employed to identify the most likely crystal packing arrangements and the dominant intermolecular interactions that govern its self-assembly.

Enzyme-instructed self-assembly (EISA) is another area where the structural motifs of this compound could be relevant. EISA utilizes enzymatic reactions to trigger the self-assembly of small molecules into ordered nanostructures. nih.gov While there is no direct research on the EISA of this specific compound, its constituent parts, a nicotinic acid core and an amino acid-like side chain, are components often found in molecules that undergo such processes.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

While no specific structure-activity relationship (SAR) studies for this compound have been published, the principles of SAR can be applied to hypothesize how modifications to its structure would affect its biological activity. This is often done in the context of a specific biological target. Nicotinic acid and its derivatives are known to interact with a variety of receptors and enzymes. chemistryjournal.netnih.govnih.govresearchgate.netnih.gov

In Silico Screening and Virtual Library Design for Analogs

In silico screening and the design of virtual libraries are powerful computational techniques used in the early stages of drug discovery to identify promising lead compounds. nih.gov These methods allow for the rapid evaluation of large numbers of molecules for their potential to bind to a biological target.

For this compound, a virtual library of analogs could be designed by systematically modifying its core structure. This would involve introducing a variety of substituents at different positions on the pyridine ring and modifying the tert-butylamino and carboxylic acid groups. The design of such a library can be guided by several principles, including maximizing chemical diversity to explore a wide range of chemical space or focusing the library on a specific biological target by incorporating features known to be important for binding. drugdesign.orgnih.gov

The process of designing a virtual library based on the this compound scaffold would typically involve the following steps:

Scaffold Definition: The this compound core is defined as the fixed part of the library.

Reaction Enumeration: A set of chemical reactions is defined to append various building blocks to the scaffold.

Building Block Selection: A diverse or focused set of chemical building blocks is selected for each reaction.

Library Enumeration: The virtual library is generated by computationally applying the selected reactions and building blocks to the scaffold.

Once the virtual library is created, it can be screened against a biological target using methods like molecular docking or pharmacophore-based screening.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

While no QSAR studies have been performed on this compound itself, studies on related nicotinic acid derivatives have demonstrated the utility of this approach. For example, QSAR models have been developed to predict the activity of nicotine (B1678760) analogs as CYP2A6 inhibitors. mdpi.com These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with biological activity.

A hypothetical QSAR study on a series of this compound analogs could involve the following steps:

Data Set Preparation: A set of analogs with measured biological activity against a specific target would be required.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new analogs and to identify the key structural features that contribute to high activity.

Advanced Applications in Chemical and Materials Science

Applications in Synthetic Organic Chemistry

The dual functionality of 6-(tert-Butylamino)nicotinic acid, possessing both a nucleophilic secondary amine and a carboxylic acid, renders it a highly versatile reagent in synthetic organic chemistry. These functional groups provide two distinct points for chemical modification, allowing for the construction of complex molecules through sequential or one-pot reactions.

Role as a Key Intermediate in Complex Molecule Synthesis

The 6-aminonicotinic acid framework is a recognized key intermediate in the synthesis of diverse and complex pharmaceutical compounds. chemimpex.com The introduction of a tert-butyl group on the amino function at the 6-position creates a unique building block that combines the established reactivity of the aminonicotinic acid core with the specific steric and electronic properties of the tert-butyl group. This substituent can influence the solubility, metabolic stability, and conformational rigidity of the final molecule.

This scaffold serves as a crucial starting material for developing novel drugs, particularly in therapeutic areas such as oncology and neurology. chemimpex.com For instance, esters derived from the parent compound, 6-aminonicotinic acid, have been utilized to create intracellular inhibitors of 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in the metabolic reprogramming of metastatic cancers. nih.gov The synthesis strategy involves the intracellular conversion of these precursors into the active inhibitor, a concept directly applicable to this compound.

The general synthetic utility is demonstrated in the conversion of 6-aminonicotinic acid into more complex heterocyclic systems. For example, it can be readily converted into its corresponding morpholino-amide derivative through reaction with morpholine (B109124) in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chemicalbook.com This highlights the utility of the carboxylic acid group for amide bond formation, a cornerstone of medicinal chemistry. The tert-butylamino group can be subsequently modified or can serve to modulate the properties of the resulting molecule.

Starting MaterialReaction/ReagentProduct TypeTherapeutic Area ApplicationReference
6-Aminonicotinic acidEsterification6PGD Inhibitor PrecursorOncology (Metastatic Cancer) nih.gov
6-Aminonicotinic acidAmide coupling (HATU, morpholine)Amide derivativeGeneral Drug Discovery chemicalbook.com
6-Chloronicotinic acidGrignard addition/oxidationSubstituted Pyridine (B92270)NK1 Receptor Antagonists researchgate.net

Utilization in Multicomponent Reactions and Annulations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. ebrary.net The structure of this compound is well-suited for participation in MCRs. The amino group can react with carbonyl compounds to form iminium ions, which are key intermediates in reactions like the Mannich and Strecker syntheses. ebrary.netnih.gov

While specific MCRs employing this compound are not extensively documented, the synthesis of substituted pyridines often relies on MCR strategies. acsgcipr.org For example, the Hantzsch pyridine synthesis and its variations involve the condensation of aldehydes, beta-ketoesters, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) ring, which is subsequently oxidized. acsgcipr.org Similarly, transition metal-catalyzed [2+2+2] cycloadditions of diynes and nitriles are employed to create highly substituted pyridines, including 2-aminopyridines. nih.gov A molecule like this compound could theoretically be constructed via such methods or used as a component in related MCRs to generate novel heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, represent another key application. The functional groups of this compound can be exploited to construct fused bicyclic systems. nih.govrsc.org For instance, the amino group can act as an intramolecular nucleophile to close a ring, or the pyridine ring itself can participate in cycloaddition reactions. These strategies are fundamental in natural product synthesis and drug discovery for creating rigid, three-dimensional structures with defined stereochemistry. rsc.org

Contributions to Medicinal Chemistry Research

The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. The introduction of a 6-amino substituent, particularly a bulky tert-butylamino group, can significantly modulate the pharmacological profile, leading to enhanced potency, selectivity, or metabolic stability.

Scaffold for the Design of Bioactive Molecules

The 6-aminonicotinic acid core is a versatile scaffold for the design of a wide array of bioactive molecules. chemimpex.comresearchgate.netnih.gov Its derivatives have been investigated for anti-inflammatory, anti-cancer, and antimicrobial activities. chemimpex.comresearchgate.net The ability to functionalize the scaffold at the amino and carboxylic acid positions allows for systematic exploration of the structure-activity relationship (SAR).

The tert-butyl group in this compound is a particularly interesting modification. It is often used in medicinal chemistry to increase metabolic stability by preventing N-dealkylation and to introduce steric bulk that can enhance binding affinity and selectivity for a specific target protein by probing deep hydrophobic pockets. This makes the this compound scaffold an exceptional starting point for generating libraries of compounds for high-throughput screening and lead optimization. thieme-connect.de

Exploration of Nicotinic Acid Derivatives as Receptor Ligands

Derivatives of nicotinic acid are well-known to interact with a variety of receptors. While nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A (also known as the nicotinic acid receptor), its derivatives have been shown to bind to other important targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and GABA(A) receptors. nih.govnih.govnih.gov

Notably, a series of 6-aminonicotinic acid analogues have been synthesized and identified as novel agonists for the GABA(A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov In this study, 6-aminonicotinic acid itself displayed micromolar binding affinity, and its tetrahydropyridine (B1245486) analogue showed potent, nanomolar affinity, equipotent to the endogenous ligand GABA. nih.gov This demonstrates that the 6-aminonicotinic acid scaffold is a viable starting point for developing GABAergic modulators. The introduction of a tert-butyl group at the 6-amino position would be a logical next step in exploring the steric tolerance of the GABA(A) receptor binding site.

Scaffold/DerivativeBiological TargetActivityReference
6-Aminonicotinic acidGABA(A) ReceptorAgonist (micromolar affinity) nih.gov
Tetrahydropyridine analogue of 6-aminonicotinic acidGABA(A) ReceptorAgonist (nanomolar affinity) nih.gov
Nicotinic AcidGPR109AAgonist nih.gov
General Nicotinic Acid DerivativesNicotinic Acetylcholine Receptors (nAChRs)Ligands (Agonists, Antagonists) nih.govnih.gov

Development of Analogs for Mechanistic Probes

Beyond direct therapeutic applications, rationally designed molecules are crucial as chemical probes to investigate biological processes. nih.gov These probes can be used to identify and validate new drug targets, elucidate the mechanism of action of enzymes, or visualize biological pathways. frontiersin.org

A prominent example is the use of 6-aminonicotinamide (B1662401) (6AN), a close analogue of the amide of 6-aminonicotinic acid, as a tool compound to study the pentose (B10789219) phosphate (B84403) pathway. nih.gov Intracellularly, 6AN is converted into an analogue of NADP+, which acts as a potent inhibitor of the enzyme 6PGD. This allows researchers to study the downstream cellular effects of inhibiting this specific metabolic node, such as alterations in epigenetic states in cancer cells. nih.gov

Following this precedent, this compound and its derivatives are prime candidates for the development of novel mechanistic probes. The tert-butyl group could confer selectivity for a particular enzyme isoform or receptor subtype. Furthermore, the scaffold can be functionalized with reporter tags, such as fluorescent dyes or biotin, via the carboxylic acid or amino group, to create activity-based probes for target identification and imaging studies. frontiersin.org Synthetic analogues, such as α-conotoxins, have also been developed as probes to study nicotinic acetylcholine receptors. nih.gov

Supramolecular Chemistry and Self-Assembly

The distinct molecular architecture of this compound provides a foundation for its use in supramolecular chemistry, where molecules are organized into complex assemblies through non-covalent interactions.

Formation of Host-Guest Systems with Pyridine and Carboxylic Acid Motifs

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) within the same molecule allows this compound to participate in the formation of host-guest systems. bldpharm.com These systems are composed of a larger 'host' molecule that encapsulates a smaller 'guest' molecule, held together by non-covalent forces. bldpharm.com The pyridine and carboxylic acid moieties can form predictable and robust hydrogen-bonding patterns, known as supramolecular synthons, with complementary guest molecules.

In an aqueous environment, the solubility and stability of guest molecules can be significantly enhanced through their inclusion in host-guest complexes. nih.gov For instance, cyclodextrins, which are macrocyclic oligosaccharides, are known to form such complexes with a variety of guest molecules, including those with aromatic carboxylic acid functionalities. nih.gov While specific studies on this compound as a host are limited, the principles of host-guest chemistry suggest its potential to selectively bind guests that can interact with its pyridine and carboxylic acid groups. libretexts.orgyoutube.com The bulky tert-butyl group can also play a role in defining the size and shape of the binding cavity, influencing the selectivity of the host-guest interaction.

A study on the molecular assembly of the closely related 6-aminonicotinic acid revealed the critical role of water molecules in influencing its supramolecular structure. The introduction of water can lead to a structural transition by forming new hydrogen bonds, highlighting the sensitivity of these systems to their environment. researchgate.net

Engineering of Supramolecular Architectures and Networks

The self-assembly of this compound and its derivatives can lead to the formation of well-defined supramolecular architectures and networks. nih.gov These ordered structures are built through the spontaneous association of molecules driven by non-covalent interactions. nih.gov The directionality and predictability of hydrogen bonding between the carboxylic acid and pyridine groups are key to controlling the assembly process.

Research on analogous systems, such as 6-aminonicotinic acid, has shown that water can induce significant rearrangements in the molecular assembly. researchgate.net This demonstrates the potential to control the formation of specific nanostructures through environmental factors like hydration. researchgate.net The resulting assemblies can take various forms, including fibrillar networks, vesicular structures, or gels, depending on the specific intermolecular interactions and the surrounding medium. nih.gov The ability to engineer these architectures opens up possibilities for creating novel materials with tailored properties.

Investigation of Non-Covalent Interactions in Assemblies

The stability and structure of assemblies formed by this compound are governed by a variety of non-covalent interactions. nih.gov Hydrogen bonding is a primary driving force, with the carboxylic acid group acting as a hydrogen bond donor and the pyridine nitrogen and carbonyl oxygen acting as acceptors. libretexts.org These interactions are crucial in the formation of both simple dimers and more extended supramolecular structures.

Potential in Catalysis

The chemical functionalities of this compound also position it as a compound of interest in the field of catalysis, both as an organocatalyst and as a ligand for transition metal catalysts.

Organocatalytic Applications of Nicotinic Acid Derivatives

Nicotinic acid derivatives, in a broader context, have been explored for their potential in organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. The basic nitrogen atom of the pyridine ring and the acidic proton of the carboxylic acid group can both participate in catalytic cycles.

For instance, primary amines are known to be effective organocatalysts for various asymmetric reactions, such as Michael additions. nih.govresearchgate.net The amino group of this compound could potentially act as a catalytic site. While specific studies detailing the use of this compound as an organocatalyst are not prevalent in the reviewed literature, the known reactivity of similar functional groups suggests its potential in this area. Cinchona alkaloids, which also contain a basic nitrogen within a heterocyclic framework, are widely used as organocatalysts for a variety of enantioselective transformations. nih.gov

Ligand Design for Transition Metal Catalysis

The pyridine nitrogen and the carboxylate oxygen of this compound can act as donor atoms to coordinate with transition metal ions, making it a suitable ligand for the synthesis of metal complexes. nih.gov The properties of the resulting metal complex, including its catalytic activity, can be fine-tuned by the electronic and steric characteristics of the ligand. mostwiedzy.pl

Transition metal complexes with ligands containing pyridine and carboxylic acid functionalities have been investigated for various catalytic applications. nih.gov For example, copper complexes of nicotinic acid have been synthesized and studied for their potential as mimics of superoxide (B77818) dismutase. nih.gov The tert-butyl group on the amino substituent of this compound would be expected to exert a significant steric influence on the metal center, which could be exploited to control the selectivity of catalytic reactions. The synthesis of transition metal complexes with Schiff base ligands, which also feature nitrogen and oxygen donor atoms, has been widely reported for applications in catalysis, including cross-coupling and oxidation reactions. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic methodologies for pyridine (B92270) derivatives. scitechdaily.comresearchgate.net Future research on 6-(tert-Butylamino)nicotinic acid will likely focus on creating more sustainable and efficient synthetic pathways that minimize environmental impact. Traditional methods for synthesizing functionalized pyridines can sometimes involve harsh reaction conditions and the use of hazardous reagents. nih.gov

Modern approaches such as one-pot multicomponent reactions, the use of green catalysts, and solvent-free or aqueous reaction media are gaining prominence. scitechdaily.comresearchgate.net For instance, iron-catalyzed cyclization reactions have shown promise for the green synthesis of substituted pyridines. nih.gov Another innovative approach is the electrochemical synthesis, which offers a reagent-free method for creating substituted pyridines through single-carbon insertion into polysubstituted pyrroles. rsc.org Enzymatic synthesis is also emerging as a powerful, eco-friendly alternative to chemical methods for producing nicotinic acid and its derivatives, offering high conversion rates under mild conditions. frontiersin.org The development of a biocatalyst-mediated synthesis for this compound could significantly reduce energy consumption and the generation of toxic byproducts. frontiersin.org

Future synthetic strategies will likely aim to improve atom economy, reduce waste, and utilize renewable feedstocks, aligning with the principles of sustainable chemistry. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

ApproachPotential AdvantagesRelevant Research Areas
Multicomponent Reactions High atom economy, reduced number of synthetic steps.Green chemistry, one-pot synthesis. scitechdaily.comresearchgate.net
Green Catalysis Use of non-toxic, recyclable catalysts (e.g., iron-based).Catalysis, sustainable chemistry. nih.gov
Electrochemical Synthesis Reagent-free, precise control over reaction conditions.Electro-organic chemistry, molecular design. rsc.org
Enzymatic Synthesis High selectivity, mild reaction conditions, biodegradable catalysts.Biocatalysis, metabolic engineering. frontiersin.org

Exploration of Advanced Derivatization Techniques for Bioanalytical Applications

The accurate detection and quantification of this compound and its potential metabolites in biological matrices are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Advanced derivatization techniques are essential for enhancing the sensitivity and selectivity of bioanalytical methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). acs.orgnih.gov

Given that this compound possesses both a carboxylic acid and an amino group, derivatization strategies can target either or both of these functional groups. mdpi.com For instance, the amino group can be derivatized to improve chromatographic retention and ionization efficiency. researchgate.net A common strategy involves reacting the amine with reagents like hexylchloroformate to form more hydrophobic and easily ionizable derivatives. researchgate.net Similarly, the carboxylic acid group can be targeted to create esters or amides, which can also enhance detectability. mdpi.com

Future research will likely focus on developing novel derivatization reagents and methods that are rapid, efficient, and compatible with modern high-throughput screening platforms. This includes the use of reagents that introduce a specific tag for highly sensitive detection, such as an iodine atom for inductively coupled plasma-mass spectrometry (ICP-MS) or a fluorophore for fluorescence detection. rsc.org The goal is to develop robust and validated bioanalytical methods for the simultaneous determination of the parent compound and its metabolites. nih.govelsevierpure.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid in silico screening and property prediction. receptor.ainih.gov For this compound, these computational tools offer a powerful avenue for designing novel analogs with optimized properties and for predicting their biological activities and material characteristics.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. receptor.ai These models can then be used to:

Design novel derivatives: Generative AI models can propose new molecular structures based on the core scaffold of this compound, tailored for specific biological targets or material applications. google.com

Predict biological activity: Machine learning models can predict the interaction of these new derivatives with specific receptors, such as nicotinic acid receptors, aiding in the identification of potent and selective ligands. nih.govnvidia.com

Optimize synthetic routes: ML can be used to predict the optimal reaction conditions for the synthesis of this compound and its derivatives, improving yield and reducing experimental effort. beilstein-journals.org

Forecast material properties: For applications in materials science, AI can predict properties such as electronic conductivity or binding affinity for specific substrates. nih.gov

The integration of AI and ML into the research workflow for this compound will accelerate the discovery of new applications and the optimization of its performance in various fields. nih.gov

Table 2: Applications of AI and Machine Learning in the Study of this compound

Application AreaAI/ML TechniquePotential Outcome
Drug Discovery Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Design of novel analogs with improved therapeutic profiles. receptor.aigoogle.com
Receptor Binding Prediction Support Vector Machines (SVMs), Deep Neural Networks (DNNs)Identification of potent and selective ligands for nicotinic acid receptors. nih.govnvidia.com
Synthesis Optimization Bayesian Optimization, Reinforcement LearningMore efficient and sustainable synthetic routes. beilstein-journals.org
Materials Science Graph Neural Networks (GNNs)Prediction of properties for applications in electronics or separation technologies. nih.gov

Investigation of this compound in Emerging Material Technologies

The unique structural features of this compound, combining a pyridine ring with a carboxylic acid and a bulky tert-butylamino group, make it an interesting candidate for the development of novel functional materials. Pyridine-containing compounds are known to be valuable in materials science, finding applications in organic electronics, coordination polymers, and as functional components in covalent organic frameworks (COFs). rsc.org

The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making this compound a potential building block for metal-organic frameworks (MOFs) or coordination polymers. rsc.org These materials are known for their porosity and potential applications in gas storage, separation, and catalysis. The carboxylic acid group provides another point of attachment, allowing for the formation of diverse and robust network structures.

Furthermore, pyridine-based molecules are being explored as organic semiconductor materials. google.com The electronic properties of the pyridine ring can be tuned by substituents, and the tert-butylamino group in this compound could influence the packing and electronic structure of materials derived from it. Future research could explore the synthesis of polymers or COFs incorporating this molecule and investigate their properties for applications in organic field-effect transistors, solar cells, or sensors.

Unraveling Complex Molecular Interactions of Derivatized Analogs

A deep understanding of the molecular interactions between a compound and its biological target is fundamental for rational drug design. For derivatized analogs of this compound, computational techniques such as molecular docking and quantum chemical analysis can provide invaluable insights into these interactions at the atomic level. nih.govjchemlett.com

Molecular docking studies can predict the binding mode of these analogs within the active site of a target receptor, such as the nicotinic acid receptor. nih.gov These simulations can help to identify key amino acid residues involved in the binding and explain the structure-activity relationships observed experimentally. By understanding how different substituents on the nicotinic acid scaffold affect binding affinity and selectivity, more potent and specific ligands can be designed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(tert-Butylamino)nicotinic acid, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butylamine can react with a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) should show signals for the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (δ 8.0–9.0 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and tertiary carbons (~30 ppm for tert-butyl) .
  • IR : Look for C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HPLC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ (expected m/z ~223). Validate purity (>95%) with UV detection at 254 nm .

Advanced Research Questions

Q. How do pH and temperature influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation studies at pH 2–10 (buffers: HCl/KCl for pH 2, phosphate for pH 7, borate for pH 10) at 40–60°C. Monitor degradation via HPLC every 24 hours.
  • Reactivity : Under acidic conditions, the tert-butyl group may undergo partial cleavage (observe via LC-MS fragmentation). Neutral to basic pH favors carboxylate formation, altering solubility .

Q. What computational modeling approaches can predict the vibrational modes and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and simulate IR spectra. Compare computed vibrational frequencies (e.g., C=O stretch at 1680 cm⁻¹) with experimental IR data .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields to study hydrogen-bonding interactions with the carboxylic acid group .

Q. How can mixed-effects modeling resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodological Answer :

  • Model Framework : Use NONMEM or Monolix to fit a two-compartment model with first-order absorption. Incorporate covariates (e.g., body weight, metabolic rate) to explain inter-species variability.
  • Sensitivity Analysis : Compute gradients of the objective function (e.g., FOCE approximation) to identify influential parameters (e.g., clearance, volume of distribution) .

Data Contradiction & Mechanistic Analysis

Q. How to address discrepancies in reported reaction kinetics for oxidation of nicotinic acid derivatives like this compound?

  • Methodological Answer :

  • Mechanistic Validation : Perform stopped-flow UV-Vis experiments to measure rate constants (kobs) under varying [H⁺]. Compare with Eyring plots to distinguish between acid-base equilibria (e.g., protonation of the amino group) and rate-determining steps .
  • Isotope Effects : Use deuterated solvents (D₂O) to assess if proton transfer is rate-limiting. A primary kinetic isotope effect (kH/kD > 2) suggests H⁺ involvement in the transition state .

Synthesis & Purification Optimization

Q. What strategies improve yield in enzymatic synthesis of this compound compared to chemical routes?

  • Methodological Answer :

  • Enzymatic Route : Use immobilized lipases (e.g., Candida antarctica) in organic solvents (e.g., tert-butanol) to catalyze amide bond formation. Optimize enzyme loading (5–10% w/w) and reaction time (48–72 hours) at 30°C .
  • Downstream Processing : Remove unreacted tert-butylamine via ion-exchange chromatography (Dowex 50WX8, H+ form) and isolate the product by lyophilization .

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